2-Methyl-5-sulfamoylthiophene-3-carboxylic acid

Lipophilicity Membrane permeability Drug design

2-Methyl-5-sulfamoylthiophene-3-carboxylic acid is a trisubstituted thiophene building block bearing a carboxylic acid at the 3-position, a primary sulfamoyl (-SO₂NH₂) group at the 5-position, and a methyl group at the 2-position. Its molecular formula is C₆H₇NO₄S₂ with a molecular weight of 221.25 g/mol and a typical commercial purity of 95%.

Molecular Formula C6H7NO4S2
Molecular Weight 221.25
CAS No. 1936164-46-3
Cat. No. B2807352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-sulfamoylthiophene-3-carboxylic acid
CAS1936164-46-3
Molecular FormulaC6H7NO4S2
Molecular Weight221.25
Structural Identifiers
SMILESCC1=C(C=C(S1)S(=O)(=O)N)C(=O)O
InChIInChI=1S/C6H7NO4S2/c1-3-4(6(8)9)2-5(12-3)13(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11)
InChIKeySOGSRYSYFSYHMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-sulfamoylthiophene-3-carboxylic acid (CAS 1936164-46-3): A Differentiated Thiophene Scaffold for Medicinal Chemistry and Library Synthesis


2-Methyl-5-sulfamoylthiophene-3-carboxylic acid is a trisubstituted thiophene building block bearing a carboxylic acid at the 3-position, a primary sulfamoyl (-SO₂NH₂) group at the 5-position, and a methyl group at the 2-position . Its molecular formula is C₆H₇NO₄S₂ with a molecular weight of 221.25 g/mol and a typical commercial purity of 95% . The compound belongs to the sulfamoylthiophene carboxylic acid class, which has been explored for antibacterial (BacA phosphatase inhibition) [1] and anti-inflammatory applications [2]. The specific 2,3,5-substitution pattern provides a unique vector set that cannot be replicated by regioisomeric or de-methylated analogs.

Why 2-Methyl-5-sulfamoylthiophene-3-carboxylic acid Cannot Be Replaced by Its Closest Analogs in Structure-Activity Studies


In the sulfamoylthiophene-3-carboxylic acid series, even minor structural alterations produce measurable changes in lipophilicity, hydrogen-bonding capacity, and steric environment that directly impact biological activity and synthetic utility. The 2-methyl group on the target compound increases computed LogP by approximately 0.22 units relative to the des-methyl analog 5-sulfamoylthiophene-3-carboxylic acid (LogP 0.18 vs. 0.40) [1], altering membrane permeability and protein-binding potential. Compared to the methyl ester derivative (methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate), the free carboxylic acid retains two hydrogen-bond donor sites instead of one , which is critical for target engagement in BacA phosphatase inhibition, where the sulfamoylthiophene scaffold showed IC₅₀ values between 42 and 366 μM across 6 active analogs [2]. These quantifiable differences mean that substituting any of these analogs in a structure-activity relationship (SAR) campaign or synthetic sequence would yield non-equivalent results, compromising data reproducibility and lead optimization.

Quantitative Differentiation Evidence for 2-Methyl-5-sulfamoylthiophene-3-carboxylic acid vs. Closest Analogs


Elevated Lipophilicity (LogP) vs. Des-Methyl Analog 5-Sulfamoylthiophene-3-carboxylic acid

The target compound 2-methyl-5-sulfamoylthiophene-3-carboxylic acid has a computed LogP of 0.40212, compared to 0.18330 for the des-methyl analog 5-sulfamoylthiophene-3-carboxylic acid [1]. This +0.22 LogP unit difference represents a ~1.7-fold increase in octanol-water partition coefficient, indicating greater membrane permeability potential. The increase arises solely from the 2-methyl substituent, as both compounds share identical sulfamoyl and carboxylic acid groups at positions 5 and 3, respectively.

Lipophilicity Membrane permeability Drug design

Dual Hydrogen-Bond Donor Capacity vs. Methyl Ester Analog

The free carboxylic acid of the target compound provides two hydrogen-bond donor (HBD) sites, compared to only one HBD in the methyl ester derivative methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate . The ester analog has a higher computed LogP of 0.49052 versus 0.40212 for the acid, reflecting its reduced polarity . In the BacA phosphatase inhibition study, active sulfamoylthiophene analogs bearing free carboxylic acid or sulfamoyl NH groups were essential for enzyme inhibition (IC₅₀ 42–366 μM) [1], suggesting that hydrogen-bond donor capacity is a key pharmacophoric requirement.

Hydrogen bonding Target engagement Solubility

Unique 2,3,5-Regioisomeric Substitution Pattern vs. 3,4- and 2,3-Substituted Sulfamoylthiophene Carboxylic Acids

The target compound's 2-methyl-5-sulfamoyl-3-carboxylic acid substitution pattern is distinct from all regioisomeric sulfamoylthiophene carboxylic acids. Commercially available comparators such as 4-sulfamoylthiophene-3-carboxylic acid (CAS 59337-86-9) and 3-sulfamoylthiophene-2-carboxylic acid (CAS 59337-97-2) position the sulfamoyl and carboxyl groups on adjacent carbons, creating a different vector angle and electronic environment. The 2,5-relationship in the target compound places the sulfamoyl and methyl groups in a para-like orientation across the thiophene ring, maximizing their electronic coupling distance.

Regiochemistry Scaffold diversity Vector geometry

Validated Purity Specification Enabling Reproducible Screening

The target compound is commercially supplied with a minimum purity specification of 95% (HPLC) from multiple independent vendors including Leyan, AKSci, and Biosynth . This contrasts with some regioisomeric or functional analogs that are only intermittently available or require custom synthesis. A defined purity specification of ≥95% ensures that biological assay results are not confounded by impurities exceeding 5%, which is particularly important given that the sulfamoylthiophene class exhibits IC₅₀ values as high as 366 μM [1], where impurities could contribute to false-positive inhibition.

Purity Reproducibility Procurement

Recommended Application Scenarios for 2-Methyl-5-sulfamoylthiophene-3-carboxylic acid Based on Quantitative Differentiation Evidence


BacA Phosphatase Inhibitor Optimization and Antibacterial Lead Development

The sulfamoylthiophene scaffold has demonstrated validated BacA inhibition with IC₅₀ values of 42–366 μM in biochemical assays, and the 2-methyl-5-sulfamoyl-3-carboxylic acid substitution pattern provides an optimal balance of lipophilicity (LogP 0.40) and hydrogen-bond donor capacity (HBD=2) for further SAR exploration . The 2-methyl group offers a handle for additional functionalization or metabolic shielding, while the free carboxylic acid may be directly conjugated to carrier molecules or converted to amide prodrugs.

Anti-Inflammatory Sulfamoylheterocycle Library Synthesis

Given the reported analgesic and anti-inflammatory activities of sulfamoylthiophene carboxylic acid derivatives in multiple inflammation models [1], this compound serves as a core building block for generating focused libraries via amide coupling at the 3-carboxylic acid or sulfonamide diversification at the 5-sulfamoyl group. Its dual hydrogen-bond donor capacity (HBD=2) enables simultaneous interactions with COX enzyme active sites or other inflammatory targets.

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 221.25 g/mol, LogP 0.40, TPSA 97.46 Ų, and 2 hydrogen-bond donors, the compound falls within fragment-like chemical space (Rule of Three compliant) . The +0.22 LogP differential versus the des-methyl analog [2] makes it a preferred fragment when slightly higher lipophilicity is desired for membrane-permeable fragment libraries, while retaining aqueous solubility via the ionizable carboxylic acid.

Regioisomer-Specific Scaffold for Carbonic Anhydrase Inhibitor Design

The primary sulfamoyl group (-SO₂NH₂) is a well-established zinc-binding motif in carbonic anhydrase (CA) inhibitor design. The 2,5-positioning of methyl and sulfamoyl groups on the thiophene ring creates a unique geometry compared to 4-sulfamoyl or 3-sulfamoyl regioisomers , potentially enabling isoform-selective CA inhibition when the carboxylic acid is elaborated into a tail group occupying the CA active-site entrance.

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